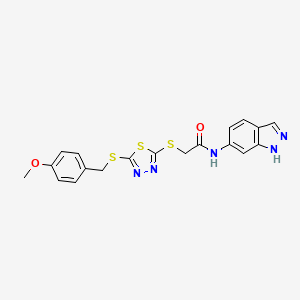

N-(1H-Indazol-6-yl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(1H-Indazol-6-yl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1H-indazole core linked to a 1,3,4-thiadiazole ring via a thioacetamide bridge. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities . Its structural complexity arises from the integration of multiple pharmacophores: the indazole ring (a nitrogen-rich heterocycle), the thiadiazole scaffold (a sulfur-nitrogen heterocycle), and the 4-methoxybenzyl group (a lipophilic aromatic substituent).

Propriétés

IUPAC Name |

N-(1H-indazol-6-yl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S3/c1-26-15-6-2-12(3-7-15)10-27-18-23-24-19(29-18)28-11-17(25)21-14-5-4-13-9-20-22-16(13)8-14/h2-9H,10-11H2,1H3,(H,20,22)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKINBCAHZGEABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC4=C(C=C3)C=NN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477313-72-7 | |

| Record name | N-(1H-INDAZOL-6-YL)-2-({5-[(4-METHOXYBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Indazol-6-yl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indazole Ring: Starting from a suitable precursor, such as o-phenylenediamine, the indazole ring can be formed through cyclization reactions.

Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions.

Coupling Reactions: The indazole and thiadiazole intermediates can be coupled using appropriate linking reagents and conditions.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1H-Indazol-6-yl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes or as a potential therapeutic agent.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of N-(1H-Indazol-6-yl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Receptor Interaction: Modulating receptor signaling pathways.

DNA/RNA Interaction: Intercalating into nucleic acids and affecting gene expression.

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally and functionally related derivatives reported in recent literature.

Structural Analogues with Modified Benzylthio Substituents

Compounds sharing the 1,3,4-thiadiazole-thioacetamide core but differing in benzylthio substituents (Table 1) highlight the impact of substituent electronic and steric properties on physicochemical and biological outcomes.

Table 1: Comparison of Thiadiazole-Thioacetamide Derivatives with Varying Benzylthio Groups

Key Findings :

- Electron-withdrawing groups (e.g., 4-chloro in 5j) enhance antimicrobial activity due to increased electrophilicity, facilitating interactions with microbial enzymes .

- Methoxy groups (as in the target compound) may improve metabolic stability and blood-brain barrier penetration, though specific data are lacking .

- Benzyl vs. substituted benzyl : Unsubstituted benzyl derivatives (e.g., 5m) exhibit lower bioactivity compared to halogenated or methoxy-substituted analogs, suggesting substituent polarity is critical .

Analogues with Alternative Heterocyclic Cores

Replacing the indazole ring with other heterocycles alters target selectivity and potency (Table 2).

Table 2: Impact of Heterocyclic Core Modifications

Key Findings :

- Triazinoquinazoline hybrids (e.g., compounds in ) exhibit superior antitumor activity compared to simpler thiadiazole derivatives, likely due to enhanced DNA intercalation or kinase inhibition.

- Benzofuran-oxadiazole hybrids (e.g., ) show distinct enzyme-modulating properties, underscoring the role of heterocycle choice in determining mechanistic pathways.

- The indazole core in the target compound may confer selectivity toward kinases (e.g., CDK5/p25) based on structural similarities to reported inhibitors .

Functional Group Modifications in Acetamide Linkers

Varying the acetamide linker’s substituents influences solubility and binding affinity (Table 3).

Table 3: Role of Acetamide Substituents

Key Findings :

Activité Biologique

N-(1H-Indazol-6-yl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an indazole derivative with a thiadiazole-containing moiety. The process can be optimized for yield and purity through various methods such as refluxing in solvents like acetic acid and subsequent purification techniques including column chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown significant antiproliferative activity against various cancer cell lines. A notable study reported that certain indazole derivatives exhibited IC50 values as low as 12.0 nM against A549 lung cancer cells, demonstrating their potency in inhibiting cell growth and inducing apoptosis through modulation of key signaling pathways such as EGFR and p53-MDM2 .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Indazole Derivative 1 | A549 | 12.0 | Apoptosis via EGFR modulation |

| Indazole Derivative 2 | K562 | 10.0 | Growth arrest in G2/M phase |

| N-(1H-Indazol-6-yl)-2... | TBD | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar indazole derivatives have shown promising results against various pathogens, including bacteria and fungi. The incorporation of the thiadiazole moiety is believed to enhance the lipophilicity and bioavailability of these compounds, contributing to their efficacy .

The biological activity of N-(1H-Indazol-6-yl)-2... may be attributed to its ability to interact with multiple biological targets. The structure allows for potential binding with kinases involved in cancer progression, similar to other indazole derivatives that have shown inhibition of kinases like GSK-3 and JAK .

Case Studies

A recent case study involving the application of similar compounds demonstrated significant cytotoxic effects against HeLa cells, with enhanced activity linked to the presence of a thiadiazole group. The study indicated that these compounds could disrupt cellular processes leading to apoptosis .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential thioether bond formation and coupling reactions. Key steps include:

- Thiadiazole-thioacetamide core synthesis : React 5-mercapto-1,3,4-thiadiazole derivatives with alkyl halides (e.g., 4-methoxybenzyl chloride) in basic media (K₂CO₃/acetone) to introduce the 4-methoxybenzylthio group .

- Indazole coupling : Use acetic acid/sodium acetate under reflux to couple the thiadiazole-thioacetamide intermediate with 1H-indazol-6-amine, forming the final acetamide bond .

Q. Optimization Strategies :

- Temperature control : Reflux in acetic acid (100–110°C) ensures complete cyclization while avoiding decomposition .

- Catalysis : Palladium-catalyzed reductive cyclization (as in ) may enhance coupling efficiency for analogous heterocycles .

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiadiazole functionalization | K₂CO₃, acetone, 6–8 h reflux | 70–85% | |

| Indazole coupling | Acetic acid, NaOAc, 3–5 h reflux | 65–75% |

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

- ¹H/¹³C NMR : Compare experimental shifts with computational predictions (e.g., B3LYP/SDD method for bond angles and dihedral angles) to validate the thiadiazole-indazole linkage .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z calculated for C₂₀H₁₈N₆O₂S₃: 486.08).

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the thiadiazole moiety?

Methodological Answer:

- DFT Calculations : Use B3LYP/SDD models to analyze bond angles (e.g., C-S-C in thiadiazole: ~112.0°) and electron density maps to identify nucleophilic/electrophilic sites .

- Reactivity Insights :

- The sulfur atoms in thiadiazole are electron-deficient, making them susceptible to nucleophilic attack (e.g., by amines or thiols).

- Substituents like 4-methoxybenzyl alter electron distribution, which can be quantified via Fukui indices .

Q. What strategies resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- Dynamic Effects : Account for solvent interactions (e.g., DMSO-d₆ vs. gas-phase calculations) by applying implicit solvent models (e.g., PCM) in DFT studies .

- Conformational Sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution, which may differ from static computational models .

Example : If experimental ¹H NMR shows a downfield shift for the indazole NH (δ 10.5 ppm) but DFT predicts δ 9.8 ppm, check for hydrogen bonding or aggregation effects .

Q. How does substitution on the 4-methoxybenzyl group influence biological activity?

Methodological Answer:

- SAR Studies : Replace the 4-methoxy group with electron-withdrawing (e.g., NO₂) or bulky groups (e.g., tert-butyl) and evaluate activity changes. suggests halogen or nitro substitutions on aromatic rings enhance anticancer or antiviral properties in analogous compounds .

- Experimental Design :

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) or cell lines.

- Docking Studies : Map interactions between substituents and binding pockets (e.g., using AutoDock Vina).

Q. What analytical challenges arise during purification, and how are they addressed?

Methodological Answer:

- Byproduct Formation : Thiol oxidation or acetamide hydrolysis may occur. Monitor via TLC (silica gel, ethyl acetate/hexane).

- Purification :

- Recrystallization : Use DMF/acetic acid (1:1) to isolate pure crystals .

- Column Chromatography : Employ gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to separate regioisomers.

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 h. HPLC analysis (C18 column, 220 nm) tracks degradation.

- Thermal Stability : TGA/DSC reveals decomposition temperatures (expected >200°C for thiadiazole derivatives).

Key Finding : The thioether bonds may hydrolyze under strongly acidic/basic conditions, requiring neutral storage .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cell lines?

Methodological Answer:

- Troubleshooting Steps :

- Verify compound solubility (use DMSO stock with ≤0.1% final concentration).

- Assess membrane permeability via logP calculations (e.g., ClogP ~2.5).

- Compare cell line-specific expression of target proteins (e.g., via Western blot).

- Case Study : If activity is observed in HeLa but not in HEK293, investigate differences in efflux pumps (e.g., P-gp expression) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.